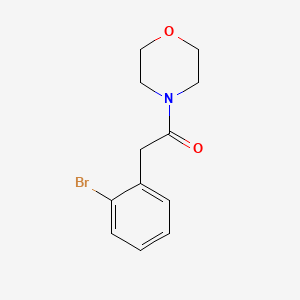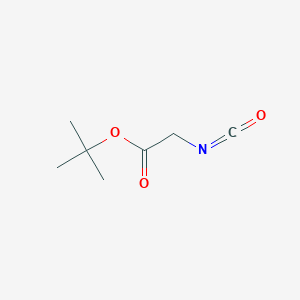
2-(2-溴苯基)-1-吗啉乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromophenyl)-1-morpholinoethanone, commonly referred to as 2-Bromo-1-Morpholinoethanone, is an organic compound that has been studied extensively for its potential applications in scientific research. It is a colorless solid that is soluble in most organic solvents. 2-Bromo-1-Morpholinoethanone is a versatile compound that can be used in a wide range of laboratory experiments and has been found to have a variety of biochemical and physiological effects.
科学研究应用
药物开发中的关键中间体合成
对相关化合物(例如 2-氟-4-溴联苯)的研究突出了溴化和含吗啉化合物在药物合成中的重要性。这些研究通常侧重于开发用于制造药物(如氟比洛芬,一种非甾体抗炎和镇痛物质)的关键中间体的实用合成方法。这意味着 2-(2-溴苯基)-1-吗啉乙酮可以在其他药物化合物的合成中发挥类似的作用,特别是那些需要溴苯基和吗啉基团作为中间体的化合物 (Qiu 等人,2009 年).
分子化学和有机合成
对涉及复杂配位化学的亚铜联吡啶化合物进行的研究表明,2-(2-溴苯基)-1-吗啉乙酮等化合物可能在设计具有特定电子或光物理性质的材料方面具有应用。这可以扩展到为电子或光子学开发新材料,其中分子结构的精确操作可以带来重大进步 (Scaltrito 等人,2000 年).
抗氧化活性与健康应用
对抗氧化剂及其机制的研究为研究各种化合物的潜在健康应用提供了一个框架,包括含有吗啉基团的化合物。对抗氧化剂分析的详细分析表明,2-(2-溴苯基)-1-吗啉乙酮可以被研究其抗氧化特性,这可能对食品工程、医药和制药产生影响 (Munteanu 和 Apetrei,2021 年).
基因功能研究
吗啉寡核苷酸在抑制基因功能中的应用突出了 2-(2-溴苯基)-1-吗啉乙酮和类似化合物在基因研究和治疗中的潜力。这些化合物可用于研究基因功能或作为治疗干预的一部分,以调节各种疾病中的基因表达 (Heasman,2002 年).
生物医学应用
含磷聚合物在生物医学应用(包括药物递送)中的开发为 2-(2-溴苯基)-1-吗啉乙酮提出了一个潜在的研究领域。具有类似结构特征的化合物可以探索其生物相容性和在制造用于医疗的新型生物材料中的用途 (Monge 等人,2011 年).
安全和危害
未来方向
The study of “2-(2-Bromophenyl)-1-morpholinoethanone” could potentially contribute to the development of new drugs or materials. The bromophenyl and morpholino groups are both found in a variety of biologically active compounds, suggesting that “2-(2-Bromophenyl)-1-morpholinoethanone” might also have interesting biological properties .
作用机制
Target of Action
Bromophenyl compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be related to carbon-carbon bond formation in organic synthesis.
Mode of Action
The mode of action of 2-(2-Bromophenyl)-1-morpholinoethanone is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the bromophenyl group acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new palladium-carbon bond . This is followed by transmetalation, where a nucleophilic organoboron reagent is transferred from boron to palladium .
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions , it may be involved in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific context of its use.
Pharmacokinetics
The lipophilicity and water solubility of similar bromophenyl compounds can influence their bioavailability .
Result of Action
The result of the action of 2-(2-Bromophenyl)-1-morpholinoethanone is likely the formation of new carbon-carbon bonds through Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific organoboron reagents used in the reaction .
Action Environment
The action of 2-(2-Bromophenyl)-1-morpholinoethanone can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the reaction conditions, including temperature, solvent, and the presence of a palladium catalyst . Additionally, the stability and efficacy of the compound may be influenced by storage conditions, such as temperature and exposure to light .
属性
IUPAC Name |
2-(2-bromophenyl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-11-4-2-1-3-10(11)9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIMNPAXLSQYBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608899 |
Source


|
| Record name | 2-(2-Bromophenyl)-1-(morpholin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76016-38-1 |
Source


|
| Record name | 2-(2-Bromophenyl)-1-(morpholin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)
![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)








